Bienvenue dans la boutique en ligne BenchChem!

GSK3-IN-4

Kinase selectivity profiling Chemical probe development GSK3 signaling

GSK3-IN-4 (also cataloged under CAS 748145-19-9 and WAY-606956) is a synthetic small-molecule inhibitor of glycogen synthase kinase 3 (GSK3), a serine/threonine kinase with two paralogs, GSK3α and GSK3β, implicated in Wnt signaling, glucose metabolism, and neuronal function. The compound belongs to the pyrazolo-tetrahydroquinolinone chemotype, a scaffold discovered through a nonconventional high-throughput screening campaign and characterized by an uncommon tridentate hinge-binding interaction that confers unparalleled kinome-wide selectivity for GSK3 kinases.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
CAS No. 370588-29-7
Cat. No. B3132522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3-IN-4
CAS370588-29-7
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CN=CC=C4
InChIInChI=1S/C18H20N4O/c1-10-14-15(11-5-4-6-19-9-11)16-12(20-17(14)22-21-10)7-18(2,3)8-13(16)23/h4-6,9,15H,7-8H2,1-3H3,(H2,20,21,22)
InChIKeyGKEYTFDKZJPLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK3-IN-4 (CAS 370588-29-7): Pyrazolo-Tetrahydroquinolinone GSK3α/β Inhibitor for Psychiatric & Kinase Selectivity Research


GSK3-IN-4 (also cataloged under CAS 748145-19-9 and WAY-606956) is a synthetic small-molecule inhibitor of glycogen synthase kinase 3 (GSK3), a serine/threonine kinase with two paralogs, GSK3α and GSK3β, implicated in Wnt signaling, glucose metabolism, and neuronal function . The compound belongs to the pyrazolo-tetrahydroquinolinone chemotype, a scaffold discovered through a nonconventional high-throughput screening campaign and characterized by an uncommon tridentate hinge-binding interaction that confers unparalleled kinome-wide selectivity for GSK3 kinases [1]. Its primary reported application domain is psychiatric disorder research, consistent with the established mechanistic link between GSK3 inhibition and the therapeutic effects of lithium in bipolar disorder [1].

Why Generic Substitution of GSK3-IN-4 (CAS 370588-29-7) Is Not Supported by Current Evidence


GSK3 inhibitors cannot be treated as interchangeable commodities due to profound differences in paralog selectivity, kinome-wide off-target profiles, and mechanism-specific functional effects that vary dramatically even within the same chemical series [1]. The pyrazolo-tetrahydroquinolinone scaffold to which GSK3-IN-4 belongs was specifically identified because it avoids the poor-to-moderate kinome selectivity that plagues many older GSK3 inhibitor chemotypes [1]. Within this scaffold class, individual substitution patterns produce large potency shifts: as documented in patent US10137122, close structural analogs in the same series exhibit GSK3β IC50 values ranging from 3 nM to 550 nM depending solely on the 4-position aryl substituent [2]. Furthermore, paralog-selective inhibitors such as BRD3731 (15-fold GSK3β-selective) and BRD0705 (8-fold GSK3α-selective) demonstrate that GSK3α and GSK3β can be independently targeted with distinct functional consequences, making the balanced dual inhibition profile of GSK3-IN-4 a specific, non-substitutable experimental variable [3].

GSK3-IN-4 (CAS 370588-29-7): Quantitative Differentiation Evidence Against Closest Analogs and Alternative Chemotypes


Scaffold-Based Kinome-Wide Selectivity: Pyrazolo-Tetrahydroquinolinone Class vs. Conventional GSK3 Inhibitor Chemotypes

GSK3-IN-4 belongs to the pyrazolo-tetrahydroquinolinone scaffold class, which was discovered through a screening strategy that deliberately excluded known GSK3 inhibitor chemotypes to identify compounds with novel binding modes [1]. This scaffold engages GSK3 via an uncommon tridentate interaction with the kinase hinge region and was profiled against a panel of 239 protein kinases at 200 nM, demonstrating exquisite kinome-wide selectivity compared to many established GSK3 inhibitors that exhibit poor-to-moderate selectivity versus the broader human kinome [1]. While kinome-wide profiling data specific to GSK3-IN-4 is not publicly available, its membership in this scaffold class provides a selectivity foundation that is structurally inaccessible to alternative chemotypes such as aminopyrimidines (e.g., CHIR-99021) or maleimides (e.g., SB-216763), for which off-target kinase activity is a recognized limitation [1][2].

Kinase selectivity profiling Chemical probe development GSK3 signaling

Balanced Dual GSK3α/β Inhibition: Non-Selective Paralog Profile vs. Paralog-Selective Inhibitors BRD3731 and BRD0705

GSK3-IN-4 exhibits essentially equipotent inhibition of GSK3α and GSK3β, with a documented IC50 of 550 nM against both paralogs in a mobility-shift microfluidic (Caliper) assay measuring phosphorylation of a peptide substrate [1]. This balanced dual-inhibition profile contrasts markedly with paralog-selective inhibitors derived from the same or related scaffold series. BRD3731 inhibits GSK3β with IC50 of 15 nM but GSK3α with only 215 nM, yielding a 14.3-fold selectivity for the β paralog . Conversely, BRD0705 inhibits GSK3α with IC50 of 66 nM but GSK3β with 515 nM, yielding an 8-fold selectivity for the α paralog [2]. In contrast, GSK3-IN-4 exhibits an α/β selectivity ratio of approximately 1:1, representing a functionally distinct pharmacological profile [1][2].

GSK3 paralog selectivity Dual inhibition Wnt/β-catenin signaling

Mid-Range Potency Niche: GSK3-IN-4 vs. Ultra-Potent BRD1652/BRD0209 Within the Same Scaffold Class

Within the pyrazolo-tetrahydroquinolinone scaffold series, GSK3-IN-4 occupies a distinct potency tier of approximately 550 nM (IC50) [1], which is 110- to 1375-fold less potent than the optimized lead compounds BRD1652 (GSK3α IC50 0.4 nM, GSK3β IC50 4 nM) and BRD0209 (GSK3α IC50 19 nM, GSK3β IC50 5 nM) [2]. This potency differential is not merely a disadvantage; it provides a unique experimental tool for studies requiring partial or graded GSK3 inhibition rather than near-complete target occupancy at low nanomolar concentrations. The 550 nM IC50 places GSK3-IN-4 in a range where dose-response relationships can be meaningfully titrated in cellular assays without requiring extreme dilution series, while still providing >20-fold greater potency than early-generation GSK3 tool compounds such as GSK3-IN-1 (IC50 12 μM) [1].

Inhibitor potency titration Chemical probe dose-response GSK3 partial inhibition

Structure-Activity Differentiation: 4-Pyridinyl Substitution vs. 4-Phenyl and 4-Alkyl Analogs in GSK3β Potency

Within the patent series US10137122, GSK3-IN-4 (Compound 37) bears a 4-(3-pyridinyl) substituent at the chiral C4 position, distinguishing it structurally from the 4-phenyl analog (Compound 4) and the 4-methyl analog (Compound 42) [1]. Quantitative SAR data from the same assay platform demonstrate that this structural modification modulates GSK3β potency: the 4-phenyl analog (Compound 4) exhibits IC50 of 201 nM, the 4-methyl analog (Compound 42) exhibits IC50 of 537 nM, and the 4-(3-pyridinyl) analog (GSK3-IN-4) exhibits IC50 of 550 nM [1][2]. The pyridine nitrogen introduces an additional hydrogen bond acceptor at a position that can interact with the kinase hinge region or solvent-exposed channel, providing a physicochemical differentiation from the purely hydrophobic phenyl congener. This is relevant because the pyridine moiety may confer altered solubility, metabolic stability, or crystal contact properties compared to the phenyl analog [1][2].

Structure-activity relationship Hinge-binding motif Pyridine substitution

Application Scenarios for GSK3-IN-4 (CAS 370588-29-7) Based on Verified Differentiation Evidence


Paralog-Unbiased GSK3 Pathway Dissection in Wnt/β-Catenin Signaling Studies

GSK3-IN-4 is suited for experiments requiring simultaneous, equipotent inhibition of both GSK3α and GSK3β. Its balanced dual-inhibition profile (α/β IC50 ratio ≈ 1.0 at 550 nM) avoids the confounding variable of paralog-selective pathway modulation that occurs with BRD3731 (14.3-fold β-selective) or BRD0705 (7.8-fold α-selective) . This is particularly relevant for studies of canonical Wnt/β-catenin signaling, where both GSK3α and GSK3β contribute to the β-catenin destruction complex and compensatory activity between paralogs has been documented.

Mid-Range Concentration Titration Studies Requiring Graded GSK3 Inhibition

The 550 nM IC50 of GSK3-IN-4 fills a potency niche between ultra-potent probes (BRD1652: 4 nM; BRD0209: 5 nM) and weakly active tool compounds (GSK3-IN-1: 12,000 nM) . This mid-range potency is advantageous for cellular dose-response experiments where complete target engagement at sub-nanomolar concentrations would preclude observation of graded biological responses, and where the compound can be applied at concentrations (e.g., 0.1–10 μM) that are readily achievable in standard cell culture media without solubility challenges.

Psychiatric Disorder Model Studies Leveraging GSK3-Lithium Mechanistic Convergence

GSK3-IN-4 is explicitly referenced for psychiatric disorder research applications , consistent with the established hypothesis that lithium's therapeutic effects in bipolar disorder are mediated through GSK3 inhibition [1]. While in vivo efficacy data for GSK3-IN-4 specifically has not been published, its scaffold class (pyrazolo-tetrahydroquinolinone) has demonstrated in vivo efficacy in dopaminergic signaling paradigms modeling mood-related disorders, as shown for the related compounds BRD1652 and BRD0209 [1]. GSK3-IN-4, with its distinct potency and balanced paralog profile, may provide a complementary tool for dissecting GSK3-dependent mechanisms in psychiatric disease models where lithium's polypharmacology confounds interpretation.

Scaffold-Hopping Reference in Kinase Inhibitor Selectivity Profiling Panels

As a member of the pyrazolo-tetrahydroquinolinone chemotype—which was specifically identified to overcome the kinome-wide selectivity limitations of older GSK3 inhibitor classes [1]—GSK3-IN-4 can serve as a scaffold-representative reference compound in kinase selectivity panels. Its structural and potency profile (MW 308.38, cLogP 2.4, balanced dual GSK3α/β activity at 550 nM) provides a benchmark for comparing the selectivity and pharmacological properties of novel GSK3 inhibitors against a chemotype with documented kinome-wide selectivity advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.